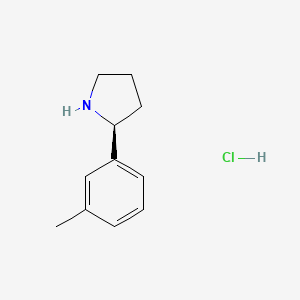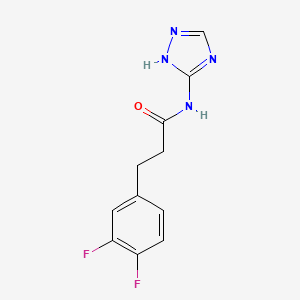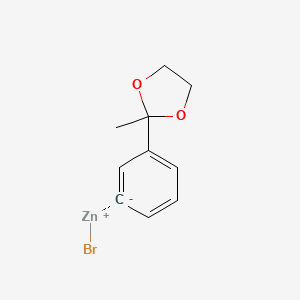
(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide typically involves the reaction of 3-(2-methyl-1,3-dioxolan-2-yl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(2-methyl-1,3-dioxolan-2-yl)phenyl bromide+Zn→(3-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is a preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the aryl group of the organozinc compound and the electrophile.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its ability to form carbon-carbon bonds makes it a valuable reagent in organic synthesis.
Biology and Medicine
While direct applications in biology and medicine are less common, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used to synthesize intermediates for drug development.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a useful tool in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc Bromide: Another organozinc compound used in similar reactions but lacks the 2-methyl-1,3-dioxolan-2-yl group.
(3-(2-methyl-1,3-dioxolan-2-yl)phenyl)magnesium Bromide: A Grignard reagent with similar reactivity but different metal center.
Uniqueness
(3-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide is unique due to the presence of the 2-methyl-1,3-dioxolan-2-yl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for specific synthetic applications where other organozinc or Grignard reagents may not be as effective.
Propiedades
Fórmula molecular |
C10H11BrO2Zn |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2-methyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C10H11O2.BrH.Zn/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h2-3,5-6H,7-8H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
OXCREJNTFDTQTC-UHFFFAOYSA-M |
SMILES canónico |
CC1(OCCO1)C2=CC=C[C-]=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


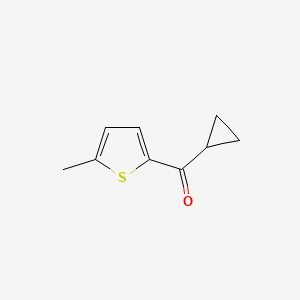
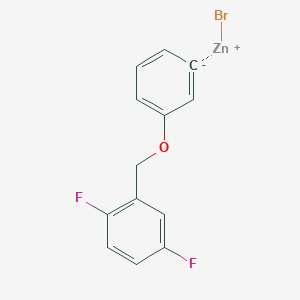


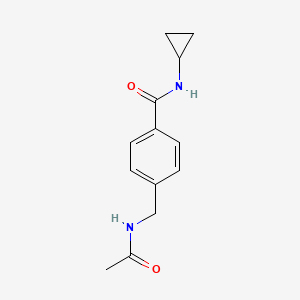

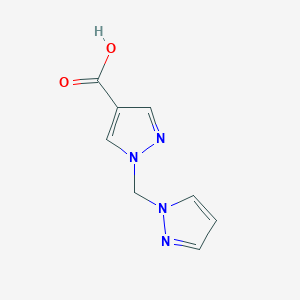
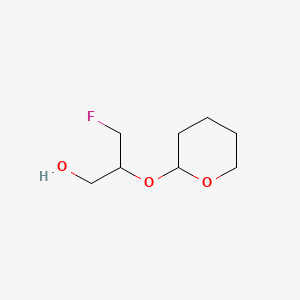
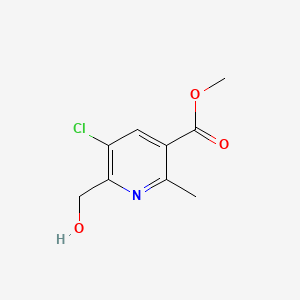
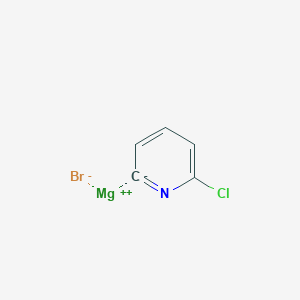
![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)

